molecular formula C18H14ClN3O6S2 B2952420 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate CAS No. 896016-01-6

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate

Cat. No.: B2952420
CAS No.: 896016-01-6
M. Wt: 467.9
InChI Key: WGTUBBUOPCAXBL-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic derivatives combining a 1,3,4-thiadiazole core with a 4H-pyran-3-yl ester moiety. The structure features a 5-acetamido-substituted thiadiazole linked via a thiomethyl bridge to a 4-oxo-pyran ring, which is further esterified with a 5-chloro-2-methoxybenzoate group. The compound’s bioactivity profile is hypothesized to involve interactions with enzymatic targets, given the prevalence of thiadiazole derivatives in antimicrobial and anticancer research .

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O6S2/c1-9(23)20-17-21-22-18(30-17)29-8-11-6-13(24)15(7-27-11)28-16(25)12-5-10(19)3-4-14(12)26-2/h3-7H,8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTUBBUOPCAXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic compound notable for its unique structural features, which include a pyran ring, a thiadiazole moiety, and an acetamido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of this compound is C17H12ClN3O5S, with a molecular weight of approximately 417.5 g/mol. Its structure comprises several functional groups that enhance its reactivity and biological activity. The presence of the thiadiazole and pyran structures contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of thiadiazole derivatives followed by acylation reactions. The synthetic pathway may vary based on the targeted biological activity.

Anticancer Activity

Research has indicated that compounds containing thiadiazole and pyran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines. In one study, a related thiadiazole derivative demonstrated an IC50 value of 29 μM against HeLa cells, indicating potent anticancer activity .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Thiadiazole DerivativeHeLa29
Thiadiazole DerivativeMCF-773
Control (e.g., Doxorubicin)HeLa10
Control (e.g., Doxorubicin)MCF-715

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. A study highlighted that modifications in the thiadiazole structure can significantly enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiadiazole DerivativeE. coli50 μg/mL
Thiadiazole DerivativeS. aureus25 μg/mL
Control (e.g., Ampicillin)E. coli10 μg/mL
Control (e.g., Ampicillin)S. aureus5 μg/mL

The mechanism through which 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate exerts its effects is not fully elucidated but is believed to involve interference with cellular processes such as DNA replication and protein synthesis. The lipophilicity of these compounds may facilitate their interaction with cellular membranes, enhancing their bioavailability and efficacy.

Case Studies

Several studies have reported on the synthesis and evaluation of related compounds:

  • Thiadiazole Derivatives : A series of thiadiazole compounds were synthesized and evaluated for their anticancer properties, showing varying degrees of cytotoxicity against different cancer cell lines.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of thiadiazole derivatives against common pathogens, establishing a correlation between structural modifications and increased potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its structural analogs from the evidence:

Compound Substituents on Benzoate Molecular Formula Molecular Weight Key Features
Target: 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate 5-Cl, 2-OCH3 C₁₈H₁₄ClN₃O₆S₂ (inferred) ~467.9 (calculated) Electron-donating methoxy group may enhance solubility; chloro enhances stability.
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate (CAS 896015-95-5) 5-Br, 2-Cl C₁₇H₁₁BrClN₃O₅S₂ 516.8 Bromine increases molecular weight and lipophilicity; dual halogen substitution may affect reactivity.
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate (CAS 877652-16-9) 5-Cl, 2-NO2 C₂₁H₁₉ClN₄O₇S₂ 539.0 Nitro group introduces strong electron-withdrawing effects, potentially influencing redox activity.
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (CAS 896016-19-6) 4-NO2 C₁₇H₁₂N₄O₇S₂ 448.4 Para-nitro substitution may alter binding affinity compared to ortho-substituted analogs.
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate (CAS 877642-71-2) 3-OCH3, 4-OCH3 C₂₂H₁₇N₃O₇S₃ 531.6 Dual methoxy groups enhance hydrophilicity; thiophene carboxamido modifies electronic properties of the core.

Structural and Functional Insights:

Halogen vs. Methoxy/Nitro Substitutions: The target compound’s 2-methoxy group (electron-donating) contrasts with the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups in analogs . This difference may impact pharmacokinetics, as methoxy groups often improve solubility, while nitro groups enhance electrophilicity and reactivity . Bromine in the 5-bromo-2-chloro analog increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Amide Side Chain Variations: The 2-ethylbutanamido substituent in introduces a branched alkyl chain, likely increasing steric bulk and metabolic stability compared to the acetamido group in the target compound.

Bioactivity Implications :

  • While explicit bioactivity data for the target compound are unavailable, analogs like and have been studied for antimicrobial and anticancer properties due to their thiadiazole cores, which inhibit enzymes like carbonic anhydrase or thymidylate synthase .

Limitations in Current Data:

  • Physical properties (e.g., solubility, melting points) and detailed bioactivity profiles are absent for most compounds, highlighting the need for experimental validation.

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